![molecular formula C22H21FN4O2S B2608027 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1421446-04-9](/img/structure/B2608027.png)

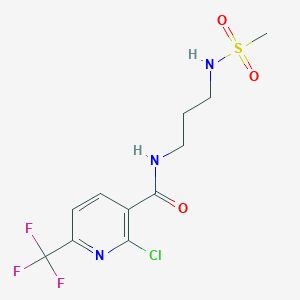

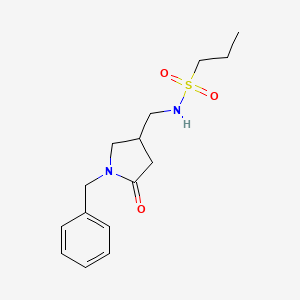

1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

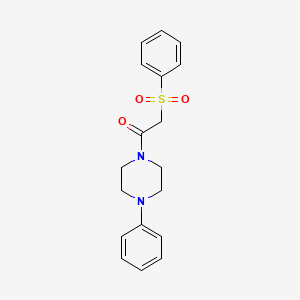

This compound belongs to the class of organic compounds known as diarylthioethers . It’s a part of the imidazole class, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of this compound involves a mixture of compound 5 and compound 12a, along with DIPEA in DMSO . The mixture is stirred at 80 °C for 8 hours, then cooled to room temperature .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety, three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

The compound was characterized by spectroscopic data: MS-ESI: (ESI, pos.ion) m/z: 326.3 [M+1]+ . The IC 50 value of compound 1e against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by their physicochemical properties and spectroanalytical data . The compound is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

Unsymmetrical ureas and S-thiocarbamates have been synthesized in good to excellent yields through direct condensation processes. This methodology, utilizing ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) without additional catalysts, highlights a versatile approach for creating a variety of chemical structures, including potentially those similar to the compound . The ionic liquid serves as a mild medium that can be recycled and reused, demonstrating an eco-friendly aspect of chemical synthesis relevant to the development of such compounds (Hosseinzadeh, Tajbakhsh, & Aghili, 2015).

Application in Detection and Imaging

A novel o-aminophenol-based fluorogenic chemosensor has been synthesized, showcasing high selectivity and sensitivity towards Al3+ ions. This compound, related to the target molecule through its complex synthesis pathway involving Schiff base condensation, exhibits potential for bio-imaging applications, particularly in detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy (Ye et al., 2014).

Antifilarial Activity

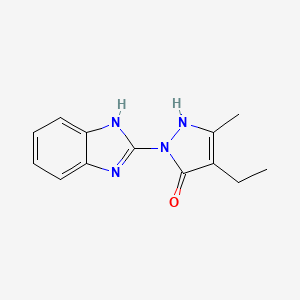

Research into 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, through various synthesis methods, has unveiled several compounds with notable antifilarial activity against Brugia pahangi and Litomosoides carinii. This underscores the potential therapeutic applications of structurally related ureas in treating parasitic infections (Ram et al., 1984).

Inhibition of Tyrosine Kinase Receptors

A novel series of benzimidazole-ureas has been identified as potent inhibitors of VEGFR-2 and TIE-2 kinase receptors, which play crucial roles in angiogenesis. Through structure-activity relationship studies, these compounds exhibit significant potential in anti-angiogenic therapy, relevant to the suppression of tumor growth and metastasis (Hasegawa et al., 2007).

Cytokinin-like Activity and Plant Growth

Urea derivatives have been identified as synthetic compounds that act as positive regulators of cell division and differentiation in plants, with certain urea cytokinins showing activity surpassing that of adenine compounds. This has implications for agricultural practices, including the enhancement of adventitious root formation and overall plant growth (Ricci & Bertoletti, 2009).

Mechanism of Action

Future Directions

The broad-spectrum antiproliferative activity of this compound against a panel of 55 cell lines of nine different cancer types at the NCI suggests potential for future research and development . More efforts are required from medicinal chemists for the development of more efficient and safer anticancer agents .

Properties

IUPAC Name |

1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c1-15-20(13-25-21(28)24-11-12-29-18-5-3-2-4-6-18)30-22-26-19(14-27(15)22)16-7-9-17(23)10-8-16/h2-10,14H,11-13H2,1H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFILJQTXDNHBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2607954.png)

![6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one](/img/structure/B2607955.png)